molecular formula C22H28N2O4 B344724 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 500532-47-8

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B344724
CAS RN: 500532-47-8
M. Wt: 384.5g/mol
InChI Key: GTFTUVWVYOUTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for recreational purposes due to its hallucinogenic effects. However, it has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist of the serotonin receptor, which leads to an increase in the release of serotonin in the brain. This increase in serotonin levels can lead to changes in mood and behavior, including hallucinations.
Biochemical and Physiological Effects:
1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood and behavior, including hallucinations, anxiety, and paranoia.

Advantages and Limitations for Lab Experiments

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, its psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse may limit its use in some settings.

Future Directions

There are several potential future directions for research on 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of mood disorders. Further research could also investigate the potential for 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to be used as a tool for studying the serotonin receptor and its role in mood regulation. Additionally, research could explore the potential for 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-(2-ethylphenyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in its pure form.

Scientific Research Applications

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

[4-(2-ethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-5-16-8-6-7-9-18(16)23-10-12-24(13-11-23)22(25)17-14-19(26-2)21(28-4)20(15-17)27-3/h6-9,14-15H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFTUVWVYOUTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

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